Nivalenol
CAS No.: 23282-20-4
Cat. No.: VC21337859
Molecular Formula: C15H20O7
Molecular Weight: 312.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23282-20-4 |
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Molecular Formula | C15H20O7 |
Molecular Weight | 312.31 g/mol |
IUPAC Name | 3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
Standard InChI | InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3 |
Standard InChI Key | UKOTXHQERFPCBU-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
SMILES | CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Canonical SMILES | CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Colorform | Crystals from methanol Crystals |
Melting Point | 222-223 °C, decomposes |
Chemical Structure and Properties
Nivalenol exhibits specific chemical and physical properties that contribute to its toxicological profile and environmental persistence.
Chemical Structure
Nivalenol (C₁₅H₂₀O₇) has an average molecular mass of 312.315 g/mol and a monoisotopic mass of 312.121 g/mol . The compound is identified by CAS Registry Number 23282-20-4 . Structurally, NIV belongs to the trichothecene group, characterized by the presence of an epoxide ring and a benzopyran derivative with varying numbers of hydroxyl, acetyl, or other substituents .
The chemical structure of NIV is remarkably similar to that of deoxynivalenol (DON), another common mycotoxin. The primary structural difference between these compounds is a single oxygen atom at the C-4 position . Despite this seemingly minor variation, the toxicological properties of these two compounds differ substantially, with NIV generally demonstrating higher toxicity .
Physical Properties
Nivalenol appears as a white crystalline powder with a melting point of 222°C . While specific solubility data is limited in the provided sources, as a trichothecene, NIV likely shares the general characteristic of being moderately soluble in polar organic solvents.
Natural Occurrence and Sources
Fungal Producers
Nivalenol is primarily produced by various species within the Fusarium genus, particularly F. graminearum . Additional fungal producers include other Fusarium species, Stachybotrys, and Trichoderma . These fungi are particularly prevalent in the temperate regions of the northern hemisphere, where they frequently infect cereal crops .
Environmental Factors
The production of nivalenol by Fusarium species is heavily influenced by environmental conditions. Specifically, moist and cool conditions significantly promote NIV production when these fungi invade and grow on crops . The level of contamination varies considerably depending on the type of crop and ecological factors such as temperature and humidity .
Occurrence in Food Products
Nivalenol has been detected in numerous agricultural products and their derivatives. The most common sources include:
A study examining the occurrence of nivalenol in winter wheat from Polish cultivars revealed significant contamination levels, as demonstrated in the following table:
Voivodeship | NIV Positive Samples | DON-3G Positive Samples | DON Positive Samples |
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Zachodnio-Pomorskie (n = 7) | 6 (86%) | 1 (14%) | 5 (71%) |
Dolnośląskie (n = 11) | 8 (72%) | 3 (27%) | 10 (91%) |
Table 1: Occurrence of nivalenol (NIV), deoxynivalenol-3-glucoside (DON-3G), and deoxynivalenol (DON) in winter wheat samples from Polish regions
Historical Contamination Events
Several significant nivalenol contamination events have been documented throughout history, highlighting the public health implications of this mycotoxin.
Between 1946 and 1963, multiple cases of intoxication due to the ingestion of Fusarium-infected grains (scrabby grain disease) were reported in Japan, Korea, and India . Although no lethal cases were reported, affected individuals exhibited mild symptoms including nausea, vomiting, diarrhea, and abdominal pain. In these incidents, Fusarium graminearum was isolated, suggesting contamination with nivalenol or deoxynivalenol .
During the same period, two additional outbreaks involving over 100 cases were documented in India and China. These outbreaks were similarly non-lethal .
A particularly well-documented and extensive outbreak occurred in India in 1987, affecting approximately 50,000 people . Analysis of the rain-damaged wheat used for bread production revealed the presence of several Fusarium toxins, including nivalenol (0.03–0.1 mg/kg in 2 of 24 samples), deoxynivalenol (0.34–8.4 mg/kg in 11 of 24 samples), and acetyldeoxynivalenol (0.6–2.4 mg/kg in 4 of 24 samples) . Symptoms reported during this outbreak included abdominal pain, diarrhea, bloody stool, and vomiting, though no fatalities were reported .
Toxicological Profile
Acute Toxicity
Nivalenol demonstrates significant acute toxicity, which has been quantified through various experimental studies. In a study with 6-week-old male ddY mice, the 50% lethal doses (LD50) of nivalenol were determined to be:
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38.9 mg/kg via oral administration (po)
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7.4 mg/kg via intraperitoneal injection (ip)
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7.16 mg/kg via subcutaneous injection (sc)
These findings indicate that NIV is substantially more toxic when administered parenterally compared to oral administration.
Dermal Toxicity
Nivalenol also demonstrates notable dermal toxicity. In 6-week-old male Sprague-Dawley rats, the minimum effective doses for dermal toxicity were determined to be:
This comparison reveals that while NIV is less dermally toxic than T-2 toxin, it demonstrates approximately twice the dermal toxicity of DON.
Cytotoxicity
Studies examining the relative cytotoxicity of nivalenol in various cell lines have provided important insights into its cellular effects. In cell culture studies involving H4-II-E (Reuber rat hepatoma cell), 3Y-1 (Fischer rat embryofibroblast), Rous sarcoma virus-transformed 3Y-1, and Kagura-1 (aflatoxin B1-induced rat hepatoma cell), NIV demonstrated 2-6 times higher cytotoxicity compared to DON . This finding further substantiates that NIV generally exhibits greater toxicity than DON, despite their structural similarity.
The following table summarizes the relative cytotoxicity findings:
Toxin | Relative Cytotoxicity (compared to DON=1) |
---|---|
T-2 toxin | 50-300 times higher than DON |
NIV | 2-6 times higher than DON |
DON | 1 (reference) |
Table 2: Relative cytotoxicity of trichothecene mycotoxins in various cell lines
Effects on Animals
In pigs, nivalenol exposure leads to a range of adverse effects, including:
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Feed refusal
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Vomiting
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Gastroenteric and dermal irritation or necrosis
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Immunological dysfunction
These symptoms demonstrate the multisystemic effects of NIV exposure in animals, with particular impact on gastrointestinal, immunological, and hematological systems.
Oxidative Stress
Recent research has indicated that nivalenol induces higher levels of oxidative stress compared to the structurally similar deoxynivalenol . This enhanced oxidative stress may contribute to NIV's increased toxicity profile and represents an important mechanism of action for this compound.
Detection and Analysis Methods
While the search results don't provide extensive details on detection methods for nivalenol, the study mentioned in source employed analytical techniques to determine NIV levels in winter wheat samples. The recovery percentages (R%) and relative standard deviations (RSD%) at different fortification levels indicate the reliability of the detection method:
Compound | Fortification Level (n = 3) |
---|---|
225 μg/kg | |
R% | |
NIV | 109.4 |
DON | 91.8 |
DON3G | 82.8 |
Table 3: Method validation parameters for nivalenol (NIV), deoxynivalenol (DON), and deoxynivalenol-3-glucoside (DON3G) analysis
Modern analytical techniques for mycotoxin analysis typically include chromatographic methods like high-performance liquid chromatography (HPLC) coupled with various detection systems, as well as enzyme-linked immunosorbent assays (ELISA) for screening purposes.
Management Strategies
Although the search results don't provide detailed information about management strategies specifically for nivalenol, general mycotoxin management approaches would apply. These typically include:
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Pre-harvest strategies:
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Selection of resistant crop varieties
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Appropriate field management practices
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Use of fungicides when necessary
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Biological control agents
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Post-harvest strategies:
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Proper drying and storage conditions
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Physical separation of contaminated grains
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Processing techniques that may reduce mycotoxin levels
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Regulatory approaches:
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Establishment of maximum allowable limits
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Regular monitoring of food and feed products
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Implementation of testing programs
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The review mentioned in source indicates that it includes "detection and management techniques... along with the implications of processing and environmental factors on the formation of NIV," suggesting that various mitigation measures exist to ensure food safety and security in relation to nivalenol contamination .
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